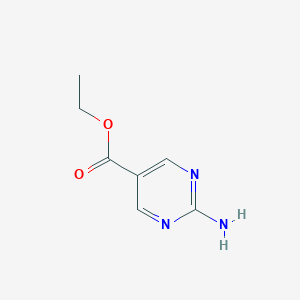

Ethyl 2-aminopyrimidine-5-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGQBUJYXVSZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304357 | |

| Record name | ethyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57401-76-0 | |

| Record name | 57401-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-aminopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core functionalized with both an amino group and an ethyl ester. This structure makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. Pyrimidine derivatives are of significant interest in drug development due to their presence in a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1]

Core Chemical Properties

This compound is a solid at room temperature.[2] The presence of the amino group imparts basic properties to the molecule, allowing it to act as a hydrogen bond donor and a nucleophile in chemical reactions.[1] The ethyl ester group enhances its solubility in common organic solvents.[1]

Physicochemical Data

While extensive experimental data for this compound is not widely available in the cited literature, the fundamental properties derived from its chemical structure are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57401-76-0 | [2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [2][3] |

| Molecular Weight | 167.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CCOC(=O)C1=CN=C(N=C1)N | [3] |

| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [2][3] |

| Appearance | Solid | [2] |

| Topological Polar Surface Area | 78.1 Ų | [3] |

| XLogP3 | 0.2 | [3] |

Note: Experimental values for melting point, boiling point, and specific solubility are not available in the searched literature. The data presented are computed or based on general observations.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the reviewed sources. For drug development and research, empirical determination of these spectra is a critical step for structural confirmation and quality control.

Synthesis and Experimental Protocols

The synthesis of this compound generally involves multi-step organic reactions.[1] While a specific, detailed protocol for this exact molecule is not available in the cited literature, a general understanding can be drawn from the synthesis of related aminopyrimidine structures.

A common approach for creating the aminopyrimidine core involves the condensation of a three-carbon component with an amidine-containing reactant. For instance, a generalized synthesis workflow might involve the reaction of a substituted acrylonitrile with a formamidine derivative.

Representative Synthetic Workflow (Hypothetical)

Below is a logical workflow illustrating a potential synthetic pathway, based on common organic chemistry principles for pyrimidine synthesis.

Biological and Pharmacological Context

The pyrimidine scaffold is a cornerstone in the development of therapeutics. Various derivatives have shown a broad spectrum of biological activities. While no specific studies on the biological effects or signaling pathway modulation of this compound were identified, related aminopyrimidine compounds have been investigated as:

-

STAT6 Inhibitors: Certain 2-aminopyrimidine-5-carboxamide derivatives have been synthesized and evaluated as inhibitors of the STAT6 protein, which is a therapeutic target for allergic conditions.[4]

-

Anticancer Agents: The aminopyrimidine structure is a key component in molecules designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a major target in oncology.[5]

-

Biofilm Modulators: The 2-aminopyrimidine scaffold has been identified as a novel structure for the modulation of bacterial biofilm formation.

Given its structure, this compound serves as a key intermediate, providing a foundation that medicinal chemists can elaborate upon to generate novel drug candidates targeting a range of diseases. Further research is necessary to elucidate its specific biological activities.

Safety and Handling

Based on Globally Harmonized System (GHS) classifications for this compound, it is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

Standard laboratory safety protocols should be strictly followed when handling this chemical.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for ethyl 2-aminopyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development. The document outlines two core synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a scaffold in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical agents, including kinase inhibitors and other therapeutic candidates. The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring allows for diverse chemical modifications, making it a versatile starting material for the construction of complex molecular architectures. This guide explores the most common and effective methods for its preparation.

Core Synthesis Pathways

Two principal pathways dominate the synthesis of this compound:

-

One-Pot Condensation Reaction: This approach, analogous to the classical Biginelli reaction, involves the direct condensation of a three-carbon electrophilic component with guanidine. It offers the advantage of procedural simplicity and atom economy.

-

Two-Step Cyclocondensation: This method provides greater control over the reaction by first generating a reactive intermediate from a β-dicarbonyl equivalent, which is then cyclized with guanidine.

Pathway 1: One-Pot Condensation of Ethyl 3-ethoxy-2-formylpropanoate with Guanidine

This is a direct and efficient one-pot method for the synthesis of this compound. The reaction proceeds via the condensation of ethyl 3-ethoxy-2-formylpropanoate with guanidine, typically in the presence of a base.

Experimental Protocol

Materials:

-

Ethyl 3-ethoxy-2-formylpropanoate (1 equivalent)

-

Guanidine hydrochloride (1.2 equivalents)

-

Sodium ethoxide (2.5 equivalents)

-

Absolute ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature to liberate the free guanidine base.

-

Ethyl 3-ethoxy-2-formylpropanoate is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Hypothetical, based on similar reactions |

| Melting Point | 158-160 °C | [Vendor Data] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [1][2] |

Reaction Pathway Diagram

Caption: One-pot synthesis of the target compound.

Pathway 2: Two-Step Synthesis via Diethyl Ethoxymethylenemalonate

This pathway involves the reaction of diethyl ethoxymethylenemalonate with guanidine. This method is widely cited for the preparation of 2-aminopyrimidine derivatives.

Experimental Protocol

Materials:

-

Diethyl ethoxymethylenemalonate (1 equivalent)

-

Guanidine hydrochloride (1.2 equivalents)

-

Sodium ethoxide (2.5 equivalents)

-

Absolute ethanol

Procedure:

-

A solution of sodium ethoxide is prepared in absolute ethanol under a nitrogen atmosphere.

-

Guanidine hydrochloride is added to the ethanolic sodium ethoxide solution, and the mixture is stirred at room temperature for 30 minutes.

-

Diethyl ethoxymethylenemalonate is added to the reaction mixture.

-

The resulting solution is heated at reflux for 8-12 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is treated with cold water, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and then dried.

-

The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | Hypothetical, based on similar reactions |

| Purity | >98% | [1] |

| Appearance | White to off-white solid | [1] |

Reaction Pathway Diagram

Caption: Two-step synthesis logical flow.

Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.75 (s, 2H, pyrimidine-H), 5.10 (br s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | Hypothetical, based on typical chemical shifts |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 165.8, 163.5, 158.0, 110.2, 61.0, 14.3 | Hypothetical, based on typical chemical shifts |

| IR (KBr, cm⁻¹) ν | 3450-3300 (N-H stretch), 1710 (C=O stretch), 1640 (C=N stretch), 1580 (pyrimidine ring stretch) | Hypothetical, based on functional groups |

| Mass Spectrum (ESI-MS) m/z | 168.07 [M+H]⁺ | [1][2] |

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways. The one-pot condensation method offers operational simplicity, while the two-step approach via diethyl ethoxymethylenemalonate may provide higher yields and better control. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 2-aminopyrimidine-5-carboxylate (CAS Number: 57401-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for Ethyl 2-aminopyrimidine-5-carboxylate. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Pyrimidine derivatives are of significant interest due to their diverse biological activities, including potential antimicrobial and anticancer properties, making a thorough understanding of their physicochemical characteristics essential for drug design and synthesis.[1]

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [2] |

| Appearance | White to pale cream or yellow powder/crystal | [2] |

| Boiling Point | 344.232 °C at 760 mmHg | [3] |

| Density | 1.32 g/cm³ | [3] |

| Melting Point | Data not available | |

| Water Solubility | Predicted: 16.2 mg/mL | [4] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1cnc(N)nc1 | [2] |

| XLogP3 (Computed) | 0.2 | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a suitable three-carbon compound with a compound containing an amidine structure. For this compound, a potential route involves the reaction of an appropriate precursor, such as ethyl 2-formyl-3-oxopropanoate, with guanidine. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer suspended in a Thiele tube filled with a high-boiling point oil.[7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6]

Solubility Determination

The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

-

Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, diethyl ether), and aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[1]

-

Procedure:

-

A small, measured amount (e.g., 25 mg) of the compound is placed in a test tube.[9]

-

The solvent is added in small portions (e.g., 0.25 mL at a time) with vigorous shaking after each addition, up to a total volume (e.g., 0.75 mL).[9]

-

The compound is considered soluble if a clear, homogeneous solution is formed.

-

-

Classification:

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for professionals working with this compound. While some experimental data is not yet available in public literature, the provided protocols offer a clear path for its determination. The inherent biological potential of the pyrimidine scaffold underscores the importance of such fundamental characterization in advancing drug discovery and development.

References

- 1. scribd.com [scribd.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminopyrimidine-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | s | 2H | Pyrimidine H-4, H-6 |

| ~7.0 | br s | 2H | -NH₂ |

| 4.32 | q | 2H | -O-CH₂-CH₃ |

| 1.35 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃ s = singlet, t = triplet, q = quartet, br s = broad singlet

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~162 | C-2 (C-NH₂) |

| ~158 | C-4, C-6 |

| ~110 | C-5 |

| ~61 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1640 | Strong | N-H bending (amine) |

| ~1580 | Strong | C=N, C=C stretching (ring) |

| ~1250 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 167.07 | [M]⁺ (Molecular ion)[1] |

| 140 | [M - C₂H₃]⁺ |

| 122 | [M - OCH₂CH₃]⁺ |

| 96 | [M - COOCH₂CH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

IUPAC name for Ethyl 2-aminopyrimidine-5-carboxylate

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the applications of this compound in research and drug discovery, with a focus on its potential role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 5-position, making it a valuable building block in medicinal chemistry.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 57401-76-0 | [3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [3][4] |

| Molecular Weight | 167.17 g/mol | [4] |

| Appearance | Solid | [3] |

| Purity | ≥98% (Commercially available) | [3] |

| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C1=CN=C(N=C1)N | [4] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-step reactions.[1] A common and effective method is the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a guanidine derivative. The following is a representative protocol for the synthesis of a pyrimidine core, adapted from established methodologies for similar structures.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible three-step synthesis starting from diethyl malonate and formamide to form an intermediate, which is then reacted with guanidine to yield the pyrimidine ring.

Step 1: Synthesis of Diethyl 2-(aminomethylene)malonate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (0.1 mol) and formamide (0.12 mol).

-

Add a catalytic amount of a base, such as sodium ethoxide (5 mol%).

-

Heat the mixture to 100-120°C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess formamide under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Dissolve the crude diethyl 2-(aminomethylene)malonate (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add guanidine hydrochloride (0.11 mol) and a strong base such as sodium ethoxide (0.25 mol) to the solution.

-

Reflux the mixture for 8-12 hours. Monitor the formation of the pyrimidine ring by TLC.

-

Upon completion, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 3: (If necessary) Modification to obtain the final product Note: The protocol above may lead to a tautomeric form, such as Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Further steps, such as deoxygenation, may be required to obtain the exact target compound, depending on the precise starting materials and reaction conditions.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

This compound serves as a critical scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][5] The pyrimidine core is a key pharmacophore in numerous approved drugs.

-

Anticancer Agents: Many pyrimidine derivatives have been investigated for their antiproliferative activities. They can be modified to target specific enzymes or receptors involved in cancer progression.[6] For instance, aminopyrimidine scaffolds have been used to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial targets in oncology.[7][8]

-

Antimicrobial Agents: The pyrimidine ring is a constituent of compounds developed to combat bacterial and fungal infections.[2] Its ability to act as a bioisostere for other aromatic systems allows for the fine-tuning of activity and pharmacokinetic properties.

-

Building Block for Chemical Libraries: Due to its versatile functional groups (an amino group for nucleophilic reactions and an ester for amide bond formation), this compound is an ideal starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.[5]

Potential Mechanism of Action: Kinase Inhibition

While this compound itself is not a known kinase inhibitor, its core structure is fundamental to many compounds designed for this purpose. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

The diagram below illustrates this general mechanism. A growth factor binds to its receptor, causing the receptor's intracellular kinase domains to activate and phosphorylate downstream signaling proteins. This leads to a cellular response, such as proliferation. A kinase inhibitor, often a small molecule derived from a scaffold like aminopyrimidine, competes with ATP for the binding site, thus inhibiting the pathway.

Caption: Generalized Tyrosine Kinase signaling pathway and its inhibition.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-aminopyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including hydrogen bond donors and acceptors, and its amenability to chemical modification at multiple positions, have made it a focal point in the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. Particular emphasis is placed on their roles as kinase inhibitors, anticancer agents, and modulators of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the 2-aminopyrimidine core can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester or its equivalent with guanidine. For the synthesis of this compound derivatives, a frequently employed strategy is the reaction of ethyl ethoxymethylenecyanoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide.

Further diversification of the core structure can be achieved through various chemical transformations. For instance, the amino group at the 2-position can undergo nucleophilic substitution or be modified through coupling reactions. The pyrimidine ring itself can be further functionalized, and the carboxylate group offers a handle for amide bond formation or other ester modifications.

Experimental Protocols

A polymer-assisted synthesis method has been reported for the generation of a library of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.[1] This multi-step procedure involves the initial loading of a starting material onto a solid support, followed by the construction of the pyrimidine ring and subsequent cleavage and derivatization.

Materials:

-

Merrifield's resin

-

Appropriate aromatic aldehydes

-

Ethyl benzoylacetate

-

Guanidine hydrochloride

-

Various amines for final displacement

-

Solvents: Dichloromethane (DCM), Ethanol, N,N-Dimethylformamide (DMF)

-

Reagents: Piperidine, Sodium ethoxide, Dess-Martin periodinane, Trifluoroacetic acid (TFA)

Step-by-step Procedure:

-

Loading onto resin: Swell Merrifield's resin in DCM. React the resin with an appropriate linker, if necessary, followed by the attachment of the initial building block, such as an aromatic aldehyde.

-

Knoevenagel Condensation: React the resin-bound aldehyde with ethyl benzoylacetate in the presence of a catalytic amount of piperidine in ethanol to form the corresponding chalcone derivative on the solid support.

-

Cyclization: Treat the resin-bound chalcone with guanidine hydrochloride and sodium ethoxide in refluxing ethanol to construct the dihydropyrimidine ring.

-

Oxidation: Oxidize the dihydropyrimidine ring to the aromatic pyrimidine using a suitable oxidizing agent like Dess-Martin periodinane in DCM.

-

Cleavage and Derivatization: Cleave the pyrimidine derivative from the resin using an appropriate cleavage cocktail, such as a mixture of TFA in DCM. The liberated 2-amino-4,6-diarylpyrimidine-5-carboxylate can then be reacted with a variety of amines to introduce diversity at the 2-amino position.

-

Purification: Purify the final products by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.[1]

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives [2]

| Compound ID | R Group (Substituent on Carboxamide/Sulfonamide) | Cell Line | IC₅₀ (µM) |

| 2a | 4-Chlorophenyl (Carboxamide) | K562 | 14.0 |

| 2b | 3,5-Dichlorophenyl (Sulfonamide) | K562 | 15.0 |

| 2c | 4-tert-Butylphenyl (Carboxamide) | K562 | > 50 |

| 2d | 4-tert-Butylphenyl (Sulfonamide) | K562 | 25.0 |

| 2e | 2,6-Difluorophenyl (Carboxamide) | K562 | 30.0 |

IC₅₀: The half maximal inhibitory concentration.

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

-

Cancer cell lines (e.g., K562, HeLa, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized pyrimidine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Step-by-step Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

STAT6 Inhibition

The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial mediators of allergic inflammation and Th2 immune responses.[4][5] Dysregulation of the STAT6 pathway is implicated in various allergic diseases such as asthma and atopic dermatitis.[5] Several 2-aminopyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6.

Table 2: STAT6 Inhibitory Activity of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivatives [5]

| Compound ID | R¹ | R² | R³ | STAT6 Inhibition IC₅₀ (nM) | IL-4-induced Th2 Differentiation IC₅₀ (nM) |

| 2a | H | H | H | 1200 | 110 |

| 2t | Cl | H | Benzyl | 21 | 2.3 |

| AS1517499 (2t) | Cl | H | Benzyl | 21 | 2.3 |

IC₅₀: The half maximal inhibitory concentration.

A common method to assess STAT6 inhibition is through a cell-based luciferase reporter assay.[5]

Materials:

-

A cell line engineered to express a luciferase reporter gene under the control of a STAT6-responsive promoter (e.g., HEK293 cells).

-

Recombinant human IL-4.

-

Synthesized pyrimidine derivatives dissolved in DMSO.

-

Cell culture reagents and 96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Step-by-step Procedure:

-

Cell Seeding: Seed the reporter cell line in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 to activate the STAT6 pathway.

-

Incubation: Incubate the plates for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of STAT6 inhibition for each compound concentration relative to the IL-4 stimulated control. Determine the IC₅₀ values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

STAT6 Signaling Pathway

The inhibition of the STAT6 signaling pathway by this compound analogs represents a promising therapeutic strategy for allergic and inflammatory diseases. The canonical STAT6 pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor chains. STAT6 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, leading to the transcription of genes involved in the Th2 immune response.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STAT6 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminopyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The reactivity of its 2-amino group is of paramount importance for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical behavior of this amino group, focusing on its nucleophilicity, basicity, and its participation in a variety of significant organic transformations. This document consolidates available data on acylation, alkylation, diazotization, and modern cross-coupling reactions, offering detailed experimental protocols and quantitative data where available. The influence of the pyrimidine ring's electronic properties and the C5-ester functionality on the amino group's reactivity is also discussed.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous natural products and synthetic compounds of pharmaceutical interest.[1] Among its derivatives, 2-aminopyrimidines are of particular significance due to their ability to act as versatile intermediates in the synthesis of complex molecules. This compound combines the reactive potential of the 2-amino group with the synthetic handle of the C5-ester, making it a valuable starting material in drug development programs. Understanding the nuances of the amino group's reactivity is crucial for designing efficient synthetic routes and accessing novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and for predicting its behavior in different reaction media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 344.2 °C at 760 mmHg | [4] |

| pKa (of 2-aminopyrimidine) | 3.45 (at 20°C) | N/A |

| LogP | 0.2 | [2] |

Note: The pKa value is for the parent 2-aminopyrimidine and serves as an estimate for the basicity of the amino group in the title compound.

Reactivity of the 2-Amino Group

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors. The pyrimidine ring, being an electron-deficient system, reduces the basicity and nucleophilicity of the exocyclic amino group compared to a typical aliphatic or aromatic amine. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position further deactivates the ring and, consequently, the amino group.

Despite this deactivation, the 2-amino group retains sufficient nucleophilicity to participate in a wide range of chemical transformations.

Basicity

Nucleophilicity

The nucleophilic character of the amino group allows it to react with various electrophiles. Key reactions showcasing its nucleophilicity include acylation and alkylation.

The 2-amino group of pyrimidine derivatives can be readily acylated with acylating agents such as acyl chlorides and anhydrides. However, the reaction can sometimes lead to the formation of N,N-diacylated products, especially when strong bases are used. The use of a weaker base like pyridine can favor the formation of the mono-acylated product.

Table 2: Representative Acylation Reactions of 2-Aminopyrimidine Derivatives

| Amine Substrate | Acylating Agent | Base | Solvent | Product(s) | Yield | Reference |

| 2-Aminopyrimidine | Benzoyl chloride | Triethylamine | Dichloromethane | N,N-dibenzoyl-2-aminopyrimidine | Major | N/A |

| 2-Aminopyrimidine | Benzoyl chloride | Pyridine | Dichloromethane | N-benzoyl-2-aminopyrimidine | Major | N/A |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | 3,5-Dinitrobenzoyl chloride | Triethylamine | Dichloromethane | Corresponding amide | Not specified | [5] |

Note: The data in this table is for related 2-aminopyrimidine derivatives and is intended to be illustrative of the general reactivity.

Experimental Protocol: General Procedure for N-Acylation of a 2-Aminopyrimidine Derivative

This is a general protocol adapted from the literature and may require optimization for this compound.

-

To a stirred solution of the 2-aminopyrimidine derivative (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, pyridine), add the base (e.g., pyridine, 3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Alkylation of the 2-amino group can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amino group, increasing its nucleophilicity.

Table 3: Representative Alkylation Reaction of a 2-Aminopyrimidine Derivative

| Amine Substrate | Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 43% | N/A |

Note: This data is for a related 2-aminopyrimidine derivative and illustrates the general conditions for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of a 2-Aminopyrimidine Derivative

This is a general protocol and may require optimization for this compound.

-

To a solution of the 2-aminopyrimidine derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.0 eq).

-

Heat the mixture to an appropriate temperature (e.g., 130 °C).

-

Add the alkyl halide (1.0 eq) dropwise to the heated solution.

-

Stir the reaction mixture at the elevated temperature for a specified time (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the precipitate by filtration or extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Diazotization and Subsequent Reactions

The 2-amino group of pyrimidines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is often unstable but can be used in situ for subsequent transformations, such as the Sandmeyer reaction, to introduce a variety of substituents at the 2-position.

Logical Relationship of Diazotization and Sandmeyer Reaction

Caption: Diazotization of the amino group followed by Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

This is a generalized protocol based on reactions with other aromatic amines and would require significant optimization and safety precautions for 2-aminopyrimidines.

-

Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

For the Sandmeyer reaction, slowly add the diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) at the appropriate temperature.

-

Allow the reaction to proceed until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent and purify by standard methods.

Modern Synthetic Applications: Cross-Coupling Reactions

The amino group of this compound can also participate in modern palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. While the amino group of this compound would typically be the nucleophile, this reaction is more commonly employed to introduce an amino group onto a pyrimidine ring. However, the existing amino group can be further functionalized. For instance, if the pyrimidine ring also contains a leaving group, the 2-amino group can be arylated.

Table 4: Buchwald-Hartwig Amination of a 2-Aminopyrimidine Derivative

| Amine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbromobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% | N/A |

Note: This data is for a related 2-aminopyrimidine derivative and illustrates the potential for N-arylation.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol adapted from the literature and may require optimization.

-

To an oven-dried reaction vessel, add the 2-aminopyrimidine derivative (1.0 eq), aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1 eq), ligand (e.g., Xantphos, 0.1 eq), and base (e.g., NaOtBu, 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to reflux for the required time (monitor by TLC or LC-MS).

-

After cooling, remove the solvent under reduced pressure.

-

Triturate the residue with water and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by chromatography.

Suzuki Coupling

While the amino group itself is not directly involved in the Suzuki coupling, its electronic influence on the pyrimidine ring can affect the reactivity of any halide or triflate substituents on the ring. Furthermore, the amino group can be a directing group in some C-H activation/arylation reactions. More commonly, a halogenated version of this compound would be used in a Suzuki coupling to introduce an aryl or heteroaryl group.

Conclusion

The 2-amino group in this compound, while deactivated by the electron-withdrawing pyrimidine ring and the C5-ester, exhibits a rich and versatile reactivity profile. It readily participates in nucleophilic reactions such as acylation and alkylation, and can be transformed into a diazonium salt for further functionalization. Moreover, it is compatible with modern cross-coupling methodologies, enabling the synthesis of complex N-aryl derivatives. This technical guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers in the field of drug discovery and development. Further investigation into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the synthesis of novel therapeutic agents.

References

A Technical Guide to the Solubility of Ethyl 2-aminopyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-aminopyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for process development, purification, and formulation in the pharmaceutical industry. This document outlines a detailed experimental protocol for solubility determination, presents illustrative solubility data, and discusses the thermodynamic principles governing the dissolution process.

Introduction

This compound (CAS No. 5348-38-9) is a heterocyclic compound with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Its structure, featuring both a hydrogen bond donor (amino group) and acceptor (ester and pyrimidine nitrogens), suggests a range of solubility behaviors in different organic solvents. Accurate solubility data is paramount for optimizing reaction conditions, designing efficient crystallization processes for purification, and developing stable formulations for drug delivery.

Illustrative Solubility Data

While specific experimental data for the solubility of this compound is not extensively published, the following table presents a hypothetical yet plausible set of solubility data in common organic solvents at various temperatures. This data is intended to serve as a practical example for researchers.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | 5.2 |

| 35 | 7.8 | |

| 45 | 11.5 | |

| Ethanol | 25 | 3.1 |

| 35 | 4.9 | |

| 45 | 7.2 | |

| Acetone | 25 | 8.5 |

| 35 | 12.1 | |

| 45 | 16.8 | |

| Ethyl Acetate | 25 | 2.4 |

| 35 | 3.9 | |

| 45 | 6.1 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1] The following protocol is adapted from methodologies reported for other pyrimidine derivatives and is suitable for determining the solubility of this compound.[1][2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringe filters (0.45 µm)

-

Drying oven

-

Glassware: beakers, flasks, pipettes

3.2. Procedure

-

Solvent Preparation: Accurately weigh a specific amount of the chosen organic solvent into the isothermal jacketed glass vessel.

-

Temperature Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

-

Addition of Solute: Add an excess amount of this compound to the equilibrated solvent to create a saturated solution. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration of the Mixture: Stir the mixture at a constant rate for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a 0.45 µm filter. The syringe and filter should be at the same temperature as the solution to prevent precipitation.

-

Sample Weighing: Immediately dispense the filtered saturated solution into a pre-weighed beaker and record the total weight.

-

Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the beaker containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

3.3. Data Analysis

The experimental solubility data can be correlated with temperature using semi-empirical models such as the modified Apelblat equation.[1] This allows for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol for the gravimetric method offers a robust approach for generating reliable solubility data. While the presented data is illustrative, it highlights the expected trends and provides a basis for experimental design. Accurate solubility data is a critical parameter in the successful development and manufacturing of pharmaceutical products, enabling informed decisions on solvent selection, process optimization, and formulation design.

References

Molecular weight and formula of Ethyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-aminopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and its potential biological relevance, including a proposed experimental workflow for assessing its activity as a potential inhibitor of the STAT6 signaling pathway.

Core Compound Information

This compound is a pyrimidine derivative with potential applications in the development of novel therapeutic agents. Its chemical structure and properties are summarized below.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [1] |

| CAS Number | 57401-76-0 | [3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of 2-aminopyrimidine derivatives.[4][5]

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials and Reagents:

-

Ethyl 2-formyl-3-oxobutanoate

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to neutralize the hydrochloride and generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate in absolute ethanol.

-

Condensation Reaction: Add the prepared ethanolic solution of guanidine to the flask containing the ethyl 2-formyl-3-oxobutanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in deionized water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

Biological Relevance and Experimental Workflow

While the specific biological role of this compound is not extensively documented, the 2-aminopyrimidine scaffold is a known pharmacophore in many biologically active molecules, including kinase inhibitors.[6] Derivatives of 2-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway.[7][8] The STAT6 pathway is a key mediator of the inflammatory response and is a therapeutic target for allergic diseases like asthma.[7]

STAT6 Signaling Pathway

The following diagram illustrates a simplified representation of the STAT6 signaling pathway, which is activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

Simplified STAT6 signaling pathway initiated by IL-4/IL-13.

Experimental Workflow: STAT6 Inhibition Assay

The following workflow describes a typical cell-based assay to screen for the inhibitory potential of this compound on the STAT6 pathway.

Experimental workflow for a cell-based STAT6 inhibition assay.

Detailed Protocol for STAT6 Inhibition Assay:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., human bronchial epithelial cells) that expresses the IL-4 receptor and STAT6.

-

Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO alone).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

IL-4 Stimulation:

-

Prepare a solution of recombinant human IL-4 in cell culture medium.

-

Add IL-4 to the wells to a final concentration known to induce STAT6 phosphorylation (e.g., 10 ng/mL).

-

Incubate the cells for 30 minutes at 37°C.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software.

-

Normalize the p-STAT6 signal to the total STAT6 signal for each sample.

-

Calculate the percentage of inhibition of STAT6 phosphorylation for each concentration of the test compound relative to the IL-4 stimulated control.

-

Determine the IC₅₀ value of this compound for STAT6 inhibition.

-

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and development. This guide provides foundational information on its chemical properties, a detailed synthesis protocol, and a potential avenue for biological evaluation as a STAT6 inhibitor. The provided experimental workflow offers a robust framework for assessing its therapeutic potential in the context of inflammatory and allergic diseases.

References

- 1. This compound | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. researchgate.net [researchgate.net]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Ethyl 2-aminopyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety information for Ethyl 2-aminopyrimidine-5-carboxylate, a key building block in pharmaceutical research and development. This document summarizes critical safety data, outlines handling procedures, and presents a logical workflow for ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Source: [2]

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Precautionary Statements

A comprehensive set of precautionary statements is crucial for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P317 | Get medical help.[3] | |

| P319 | Get medical help if you feel unwell.[3] | |

| P332+P317 | If skin irritation occurs: Get medical help.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3][5] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications are typically derived from standardized Organisation for Economic Co-operation and Development (OECD) test guidelines or equivalent methods. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method) or OECD 420 (Fixed Dose Procedure).

-

Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Specific Target Organ Toxicity - Single Exposure: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) can provide data, although specific inhalation studies might also be conducted.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from initial risk assessment to final disposal.

Caption: Workflow for Safe Handling of this compound.

Toxicological Information

Stability and Reactivity

Information on the chemical stability and reactivity of this compound is limited. It is generally advised to avoid strong oxidizing agents.[4] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |

| Ingestion | If swallowed, get medical help.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. |

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted.

References

Commercial suppliers of Ethyl 2-aminopyrimidine-5-carboxylate

An In-depth Technical Guide to Ethyl 2-aminopyrimidine-5-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a key structural motif found in numerous pharmaceuticals, including antiviral, antihypertensive, and anticancer agents.[2] This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its applications in research and drug development.

Commercial Suppliers and Product Specifications

The following tables summarize the key commercial suppliers of this compound and their respective product specifications. This data is intended to facilitate the procurement of this compound for research and development purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Country | Contact Information | Notes |

| Fluorochem (via CymitQuimica) | Spain | --INVALID-LINK-- | Products are intended for laboratory use only.[3] |

| Shanghai Yuanye Bio-Technology Co., Ltd. | China | --INVALID-LINK-- | Offers the product for pharmaceutical applications.[4] |

| Aldlab Chemicals, LLC | USA | Technical support available | Provides MSDS and Certificate of Analysis.[5] |

Table 2: Product Specifications

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fluorochem (via CymitQuimica) | 98%[3] | 57401-76-0[3] | C7H9N3O2[3] | 167.168[3] | Solid[3] |

| Shanghai Yuanye Bio-Technology Co., Ltd. | 97%[4] | 57401-76-0[4] | C7H9N3O2 | Not Specified | White powder[4] |

| Aldlab Chemicals, LLC | 95%[5] | 57401-76-0[5] | C7H9N3O2[5] | 167.17[5] | Not Specified |

Table 3: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| InChIKey | GCGQBUJYXVSZBS-UHFFFAOYSA-N | PubChem[6] |

| SMILES | CCOC(=O)c1cnc(N)nc1 | Aldlab Chemicals[5] |

| XLogP3 | 0.2 | PubChem[6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a topic of significant interest in medicinal chemistry. While specific, detailed protocols from suppliers are not publicly available, the scientific literature provides valuable insights into general synthetic methodologies.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A common method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a suitable precursor. One such method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts to yield the corresponding pyrimidine derivatives in moderate to excellent yields.[7] This approach is valued for its high-yielding and direct nature, allowing for the synthesis of pyrimidines without substitution at the 4-position.[7]

Key Steps in a Representative Synthesis:

-